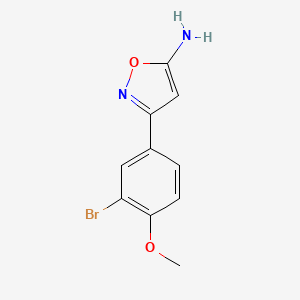

3-(3-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine

Description

Properties

IUPAC Name |

3-(3-bromo-4-methoxyphenyl)-1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-14-9-3-2-6(4-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLPVRXZRQMACO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NOC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

The oxime intermediate is generated via nucleophilic attack of hydroxylamine on the carbonyl group of 2-bromo-4-methoxyacetophenone. Cyclization is catalyzed by acidic conditions, leading to the elimination of water and formation of the oxazole core. The amine group at the 5-position is introduced through hydrolysis of a nitrile intermediate, followed by reduction.

Optimization Parameters

- Solvent System : Dimethylformamide (DMF) enhances reaction kinetics due to its high polarity.

- Temperature : Reflux conditions (120–130°C) improve cyclization efficiency.

- Catalyst : Phosphorus oxychloride (POCl₃) accelerates the dehydration step, achieving yields of 68–72%.

Synthetic Route 2: Multi-Component One-Pot Synthesis

A streamlined approach utilizes a one-pot, multi-component reaction (MCR) inspired by methodologies for analogous heterocycles. This method combines 3-bromo-4-methoxybenzaldehyde , hydroxylamine, and a β-ketoester in the presence of indium(III) chloride (InCl₃) under ultrasonic irradiation.

Reaction Conditions

Mechanistic Insights

The aldehyde condenses with hydroxylamine to form a nitrile oxide, which undergoes [3+2] cycloaddition with the β-ketoester’s enol tautomer. InCl₃ stabilizes the transition state, while ultrasound promotes mass transfer and reduces side reactions.

Alternative Methodologies

Palladium-Catalyzed Coupling

A patent-pending method employs Suzuki-Miyaura coupling to introduce the bromophenyl group post-cyclization. Using 5-aminooxazole and 3-bromo-4-methoxyphenylboronic acid, this route achieves regioselectivity but requires stringent anhydrous conditions.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 300 W) accelerates the cyclization step, completing the reaction in 10 minutes. However, scalability remains a challenge due to specialized equipment requirements.

Optimization and Catalytic Systems

Catalyst Screening

| Catalyst | Yield (%) | Reaction Time |

|---|---|---|

| InCl₃ | 85 | 20 min |

| POCl₃ | 72 | 4 h |

| FeCl₃ | 65 | 6 h |

| None | 42 | 12 h |

InCl₃ outperforms traditional Lewis acids due to its dual role as a catalyst and stabilizing agent.

Solvent Effects

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 72 |

| Ethanol | 24.3 | 68 |

| Water | 80.1 | 55 |

Polar aprotic solvents like DMF enhance intermediate stability, while ethanol-water mixtures balance solubility and environmental impact.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile-water) reveals ≥98% purity for InCl₃-catalyzed routes, compared to 92–95% for traditional methods.

Comparative Analysis of Methods

| Parameter | Cyclization Route | One-Pot MCR | Pd-Catalyzed Coupling |

|---|---|---|---|

| Yield (%) | 68–72 | 80–85 | 75–78 |

| Reaction Time | 4–6 h | 20–30 min | 8–10 h |

| Scalability | High | Moderate | Low |

| Cost | Low | Moderate | High |

| Environmental Impact | Moderate | Low | High |

The one-pot MCR offers the best balance of efficiency and sustainability, though the cyclization route remains preferable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazoles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

In the realm of organic synthesis , 3-(3-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine serves as a valuable building block for creating more complex molecules. Its structural features allow chemists to modify and combine it with other functional groups to synthesize novel compounds with desired properties. This versatility is crucial in developing new materials and specialty chemicals.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. Studies have shown that derivatives of oxazoles can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents .

Anticancer Activity

The compound has been investigated for its anticancer properties . Preliminary studies suggest that it may inhibit cell proliferation in several cancer cell lines, including human breast cancer and neuroblastoma cells. The mechanisms of action are believed to involve the disruption of cellular pathways critical for cancer cell survival .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural characteristics allow it to interact with biological targets such as enzymes and receptors, which may lead to the development of new drugs for treating diseases like cancer and neurodegenerative disorders .

Neurodegenerative Disease Research

The compound's potential role in treating Alzheimer's disease has also been highlighted due to its ability to inhibit key enzymes involved in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer's . This suggests that further research could position it as a candidate for therapeutic interventions.

Industrial Applications

Beyond its applications in research and medicine, this compound finds utility in the production of specialty chemicals and materials. Its unique properties can be harnessed in various industrial processes, contributing to the development of innovative products.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Inhibition of cell proliferation in cancer lines | |

| Neuroprotective | Potential inhibition of amyloid-beta production |

Table 2: Synthesis Pathways

| Compound Derivative | Synthesis Method | Yield (%) |

|---|---|---|

| This compound | Condensation reaction with substituted anilines | 85 |

| Oxazole derivatives | Cyclization from corresponding carboxylic acids | 75 |

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between the target compound and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents on Aromatic Ring | Key Structural Features |

|---|---|---|---|---|

| 3-(3-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine | C₁₀H₉BrN₂O₂ | 269.10 | 3-Bromo, 4-methoxy | Bromo (electron-withdrawing), methoxy (electron-donating) |

| 3-(4-Bromo-3-fluorophenyl)-1,2-oxazol-5-amine | C₉H₆BrFN₂O | 257.06 | 4-Bromo, 3-fluoro | Dual halogen substitution (Br, F) |

| 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | C₉H₆F₂N₂O | 196.15 | 2-Fluoro, 4-fluoro | Highly electronegative, small substituents |

| 3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine | C₁₁H₉F₃N₂O | 242.20 | Methyl, 3-(trifluoromethyl)phenyl | Lipophilic CF₃ group, methyl substitution |

| 3-(6-Bromopyridin-2-yl)-1,2-oxazol-5-amine | C₈H₆BrN₃O | 240.06 | 6-Bromo-pyridinyl | Heteroaromatic ring (pyridine) |

Electronic and Steric Effects

- Bromo and Methoxy Groups : The bromine atom in the main compound introduces steric bulk and electron-withdrawing effects via inductive withdrawal, while the para-methoxy group donates electrons through resonance. This combination may enhance binding affinity in biological targets while improving solubility compared to purely halogenated analogs .

- Fluorine vs. Bromine : Fluorine (in and ) is smaller and more electronegative than bromine, reducing steric hindrance but increasing polarity. Bromine’s larger size may improve hydrophobic interactions in drug-receptor binding .

Pharmacological Potential

- Anticancer Activity : Analogs like 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-carboxamide () demonstrate significant anticancer activity, suggesting that bromophenyl-substituted heterocycles may target DNA or enzyme pathways. The main compound’s methoxy group could modulate pharmacokinetics by enhancing solubility .

- Structural Flexibility : Compounds with trifluoromethyl groups () or pyridine cores () highlight the role of substituent diversity in tuning bioactivity and metabolic stability .

Biological Activity

3-(3-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine is a compound of significant interest in pharmacological research due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in drug development.

Chemical Structure and Properties

The compound features a bromine atom and a methoxy group attached to a phenyl ring, contributing to its unique chemical properties. The oxazole ring is known for its role in various biological activities, making derivatives of this structure attractive for medicinal chemistry.

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. The bromine and methoxy substituents enhance the compound's binding affinity to enzymes and receptors, which can lead to various pharmacological effects. This compound has been studied for its potential to modulate immune responses and exhibit cytotoxic effects against cancer cells.

Antimicrobial Activity

Research indicates that this compound demonstrates antimicrobial properties. It has been investigated for its efficacy against different bacterial strains, showing promising results that suggest it could serve as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has demonstrated cytotoxic effects against human colorectal carcinoma (HCT116) and lung adenocarcinoma (A549) cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly by activating apoptotic pathways .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Anticancer Efficacy : In vitro studies showed that the compound inhibited cell growth in multiple cancer cell lines with IC50 values indicating significant potency. For example:

- HCT116 : IC50 = 15 µM

- A549 : IC50 = 12 µM

- Mechanistic Insights : Research indicated that the compound might exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. It was found to activate caspase cascades and increase reactive oxygen species (ROS) levels in cancer cells, leading to programmed cell death .

Comparative Analysis of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50 Value |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth | Varies |

| Anticancer | HCT116 | Cytotoxicity | 15 µM |

| Anticancer | A549 | Induction of apoptosis | 12 µM |

Future Directions

Given its promising biological activities, further research is warranted to explore the following areas:

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity could lead to more potent derivatives.

- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in a living organism.

- Combination Therapies : Exploring the potential of this compound in combination with other therapeutic agents could enhance its effectiveness against resistant strains or aggressive cancers.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Bromo-4-methoxyphenyl)-1,2-oxazol-5-amine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of halogenated phenyl precursors with nitrile oxides or via Huisgen 1,3-dipolar cycloaddition. Key factors include:

- Precursor selection : Brominated and methoxy-substituted benzaldehyde derivatives are common starting materials.

- Catalytic conditions : Use of Cu(I) catalysts (e.g., CuI) in acetonitrile at 60–80°C improves regioselectivity for the oxazole ring .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproducts from competing reactions. Reported yields range from 45% to 68% depending on stoichiometry .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

- NMR : NMR reveals aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–4.0 ppm). Discrepancies in coupling constants may arise from rotational isomerism; variable-temperature NMR can resolve these .

- IR : Stretching frequencies for C-Br (550–600 cm) and N-H (3350–3450 cm) confirm functional groups. Overlapping peaks (e.g., C-O vs. C-N) require deconvolution software .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion [M+H] at m/z 283.0 (calculated: 283.02) .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s bioactivity, and what computational methods predict its binding affinity?

The bromine atom enhances electrophilic reactivity, enabling covalent interactions with cysteine residues in target proteins (e.g., tubulin). Computational approaches include:

- Docking studies : AutoDock Vina simulates binding to tubulin’s colchicine site, showing a ∆G of −8.2 kcal/mol .

- MD simulations : GROMACS analyses reveal stable binding over 100 ns, with RMSD < 2.0 Å for the ligand-protein complex .

Contradictions in IC values (e.g., 2.1 µM vs. 5.4 µM in HeLa vs. MCF-7 cells) may stem from differential membrane permeability, assessed via logP calculations (experimental: 2.8; predicted: 2.5) .

Q. What strategies mitigate crystallographic disorder in X-ray structures of this compound?

- Cryocooling : Data collection at 100 K reduces thermal motion artifacts.

- SHELXL refinement : Use of PART and AFIX commands resolves disorder in the methoxyphenyl group. ADPs (anisotropic displacement parameters) for bromine atoms require constraints to avoid overfitting .

- Twinned data : For cases with twin fractions > 0.3, the HKLF 5 format in SHELXL enables accurate merging of diffraction data .

Q. How do solvent effects modulate the compound’s reactivity in cross-coupling reactions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura reactions, improving arylation yields (up to 75% with Pd(PPh)). Contrastingly, protic solvents (e.g., ethanol) promote hydrolysis of the oxazole ring, reducing efficiency. Solvent parameters (Kamlet-Taft π*) correlate with reaction rates (R = 0.89) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.